molecular formula C15H16N2S B7728693 CID 8734

CID 8734

Cat. No. B7728693
M. Wt: 256.4 g/mol
InChI Key: KWPNNZKRAQDVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 8734 is a useful research compound. Its molecular formula is C15H16N2S and its molecular weight is 256.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 8734 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 8734 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Control of Protein Function in Cells : CID has been used as a tool to study various biological processes, especially in controlling protein function with precision and spatiotemporal resolution. This includes applications in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing : CID techniques have been developed for inducible gene regulation and gene editing in mammalian cells. These systems can fine-tune gene expression and multiplex biological signals with different logic gating operations, with applications in transient genome manipulation and in vivo gene activation (Ma et al., 2023).

  • Applications in Hematopoietic Stem Cell Transplantation : In the context of primary combined immunodeficiency, CID has been explored for the selective depletion of naive T cells from allografts. This is aimed at reducing alloreactivity while maintaining memory T-cell responsiveness to pathogens in allogeneic, HLA-mismatched hematopoietic stem cell transplantation (Touzot et al., 2015).

  • Reversible Control of Protein Localization : CID has been utilized to reversibly control protein localization in living cells. This includes controlling peroxisome transport and mitotic checkpoint signaling, demonstrating the spatiotemporal control offered by CID (Aonbangkhen et al., 2018).

  • Solving Problems in Cell Biology : CID has been instrumental in resolving various problems in cell biology. For example, it has provided insights into lipid second messengers and small GTPases, explaining how a small pool of signaling molecules can generate a wide range of responses (DeRose, Miyamoto, & Inoue, 2013).

  • Application in Water Use Efficiency and Productivity of Barley : CID, in the form of carbon isotope discrimination, has been used as a selection criterion for improving water use efficiency and productivity of barley under various conditions (Anyia et al., 2007).

properties

IUPAC Name

N,N'-bis(2-methylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-11-7-3-5-9-13(11)16-15(18)17-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPNNZKRAQDVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 8734

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.